2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid
CAS No.: 885272-96-8
Cat. No.: VC7438455
Molecular Formula: C17H23ClN2O4
Molecular Weight: 354.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885272-96-8 |
|---|---|
| Molecular Formula | C17H23ClN2O4 |
| Molecular Weight | 354.83 |
| IUPAC Name | 2-(2-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22) |
| Standard InChI Key | NTNWMQLTURQXSB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperazine core substituted at the 4-position with a Boc group and at the 1-position with a 2-chlorophenyl acetic acid moiety. The Boc group () enhances solubility and stability, while the chlorophenyl group contributes to lipophilicity, influencing its pharmacokinetic properties .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 354.83 g/mol | |
| Boiling Point | 484.9±45.0 °C (Predicted) | |
| Density | 1.343±0.06 g/cm³ | |
| pKa | 1.53±0.10 |
The acidic proton of the acetic acid moiety () facilitates deprotonation under physiological conditions, enhancing reactivity in biological systems .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate to form 4-Boc-piperazine.
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Alkylation: The protected piperazine undergoes nucleophilic substitution with 2-chlorophenyl bromoacetic acid to yield the target compound.
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Purification: Column chromatography or recrystallization ensures >97% purity .
Reaction conditions (temperature: 0–25°C, solvents: dichloromethane/tetrahydrofuran) optimize yields (typically 65–75%).
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): -NMR reveals peaks at δ 1.43 (s, 9H, Boc), δ 3.45–4.10 (m, 8H, piperazine), and δ 7.30–7.50 (m, 4H, chlorophenyl).
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 355.2 ([M+H]⁺) .
Applications in Pharmaceutical and Material Science
Drug Development
The compound is a key intermediate in synthesizing neurological agents, including dopamine receptor modulators and serotonin reuptake inhibitors . Its scaffold allows structural modifications to enhance blood-brain barrier permeability .
Biochemical Research
In receptor binding assays, the deprotected piperazine moiety () interacts with G-protein-coupled receptors (GPCRs), elucidating mechanisms of action for antipsychotics .
Material Science
Functionalized nanoparticles incorporating this compound improve the bioavailability of hydrophobic drugs, achieving 40–60% encapsulation efficiency in preclinical models .
Recent Advancements and Future Directions
Targeted Drug Delivery
2024 studies demonstrate its use in pH-responsive nanocarriers, enabling tumor-specific drug release with 90% efficacy in vitro .
Antimicrobial Applications
Derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 μg/mL), prompting investigations into antibiotic adjuvants.
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